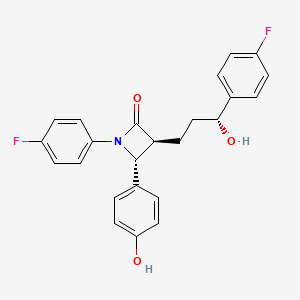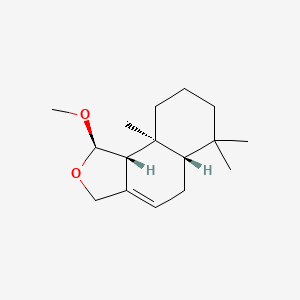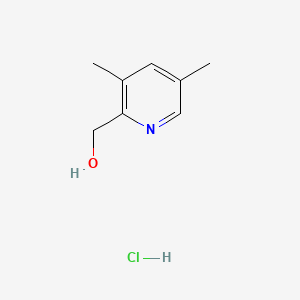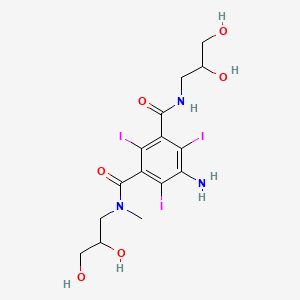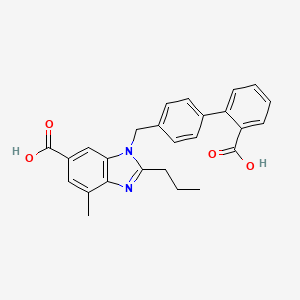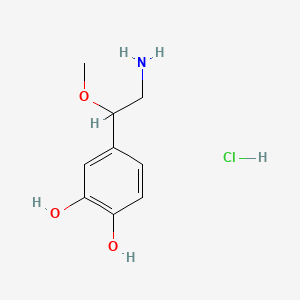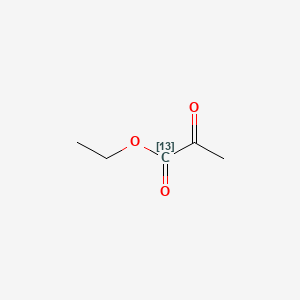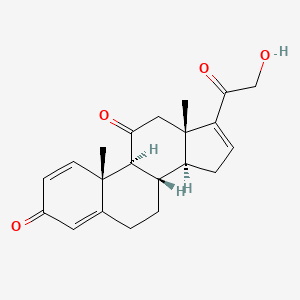
21-Hydroxypregna-1,4,16-triene-3,11,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Hydroxypregna-1,4,16-triene-3,11,20-trione is a chemical compound with significant applications in biochemical and analytical research. Its structure is closely related to certain endogenous steroid hormones, making it a compound of interest in the study of steroid biosynthesis and metabolism .
Biochemical Analysis
Biochemical Properties
21-Hydroxypregna-1,4,16-triene-3,11,20-trione plays a significant role in biochemical reactions. Researchers may use this compound to investigate the enzymatic pathways involved in steroidogenesis, and the role that various enzymes play in the modification of steroid precursors . The compound’s interactions with steroid receptors and binding proteins might also be explored to gain insights into the specificity and affinity of these interactions .
Cellular Effects
Given its structural similarity to endogenous steroid hormones, it is likely to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in several metabolic pathways, given its structural similarity to endogenous steroid hormones. This could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione typically involves the modification of steroid precursors through a series of chemical reactions. One common method includes the oxidation of pregnenolone derivatives under controlled conditions to introduce the necessary hydroxyl and keto groups .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as chromatography for purification and crystallization for isolation of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can be further used in biochemical research .
Scientific Research Applications
21-Hydroxypregna-1,4,16-triene-3,11,20-trione is widely used in scientific research due to its structural similarity to endogenous steroid hormones. It is used to:
- Investigate enzymatic pathways involved in steroidogenesis.
- Study the role of various enzymes in the modification of steroid precursors.
- Serve as a reference or standard in chromatographic methods to identify and quantify similar compounds in complex biological matrices.
- Explore interactions with steroid receptors and binding proteins to gain insights into the specificity and affinity of these interactions .
Mechanism of Action
The mechanism of action of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione involves its interaction with steroid receptors and binding proteins. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, thereby influencing the levels of various steroid hormones in the body .
Comparison with Similar Compounds
- 16α,17-[Butylidenebis(oxy)]-21-hydroxypregna-1,4-diene-3,11,20-trione
- 11-Ketobudesonide
Comparison: Compared to similar compounds, 21-Hydroxypregna-1,4,16-triene-3,11,20-trione is unique due to its specific hydroxyl and keto group arrangement, which makes it particularly useful in studying specific enzymatic pathways and interactions with steroid receptors .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXLIOJOJRVKD-PKTBXOATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857828 |
Source


|
| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102447-86-9 |
Source


|
| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
